molecular formula C10H6Br2 B096460 1,6-Dibromonaphthalene CAS No. 19125-84-9

1,6-Dibromonaphthalene

Cat. No.: B096460
CAS No.: 19125-84-9
M. Wt: 285.96 g/mol
InChI Key: PUIAXCYSKMFFOU-UHFFFAOYSA-N
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Description

1,6-Dibromonaphthalene is a useful research compound. Its molecular formula is C10H6Br2 and its molecular weight is 285.96 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Derivatives of Naphthalene-2,7-diol : Research on the oxidation of 1,6-dibromo-2,7-dimethoxynaphthalene led to the discovery of a new bromonaphthaquinone. A transbromination effect in 1,6-dibromonaphthalene-2,7-diol and the unique structure of an azo-dye from this dibromodiol were also noted (Wilson, 1960).

  • Optically Detected Magnetic Resonance : A study on the localized states of 1,4-dibromonaphthalene, using zero field magnetic resonance techniques, provided insights into the kinetic parameters of various localized triplet states. This research helps understand the magnetic structure of trap states and their energy dynamics (Nishimura, Zewail, & Harris, 1975).

  • Crystal Structure Studies : The crystal structure of 1,5-dibromonaphthalene was determined through x-ray studies, revealing its monoclinic space group and molecular arrangement. Similarly, the structure of disordered 1,8-dibromonaphthalene was also examined (Haltiwanger, Beurskens, Vankan, & Veeman, 1984).

  • Phosphorescent Behavior : The phosphorescent behavior of 1,4-dibromonaphthalene crystals at low temperatures was found to be influenced by crystal preparation techniques. This study provides insights into the properties of excitonic emission in these crystals (Vankan & Veeman, 1982).

  • Exciton Annihilation : Research on delayed fluorescence in 1,4-dibromonaphthalene demonstrated the existence of exciton annihilation between triplets localized on different stacks. This finding is significant for understanding energy migration dynamics (Bouchriha, Ern, Fave, Guthmann, & Schott, 1978).

  • Molecular Motions and Lattice Stability : Studies on the molecular motions of 1,4-dihalonaphthalenes, including 1,4-dibromonaphthalene, using Raman spectroscopy, provided insights into lattice stability and the effects of chemical perturbations (Bellows & Prasad, 1977).

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing when handling 1,6-Dibromonaphthalene . It is also advised to avoid ingestion and inhalation, and to prevent dust formation .

Future Directions

1,6-Dibromonaphthalene and its derivatives have potential applications in various fields. For instance, they can be used in the development of organic semiconductor materials . Furthermore, they are key intermediates in the industrial and laboratory preparation of various naphthalene derivatives, which have important applications in different areas .

Mechanism of Action

Target of Action

1,6-Dibromonaphthalene is a brominated derivative of naphthalene . It has been shown to have a high uptake in the lungs and lower uptake in the brain . This compound can be used as a ligand for metal ions, such as copper, iron, and zinc . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and gene regulation.

Mode of Action

It is known that brominated compounds like this compound can participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atoms can act as leaving groups, allowing the compound to form bonds with other molecules or ions. This property may contribute to its ability to act as a ligand for metal ions .

Biochemical Pathways

Given its ability to act as a ligand for metal ions , it may influence pathways that involve these ions. For example, it could potentially affect the activity of metalloenzymes, which are enzymes that require metal ions for their function.

Pharmacokinetics

It has been shown to have a high uptake in the lungs and lower uptake in the brain . This suggests that it may be readily absorbed into the body, but its distribution may be uneven. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation for a comprehensive understanding .

Result of Action

Given its ability to act as a ligand for metal ions , it may influence the activity of metalloenzymes and other metal-dependent processes. This could potentially lead to changes in cellular function, although the specifics would depend on the exact nature of the compound’s interactions with its targets.

Properties

IUPAC Name

1,6-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIAXCYSKMFFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401530
Record name 1,6-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19125-84-9
Record name 1,6-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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